1H-Benzotriazole, 1-methyl-5-nitro-
Description
Evolution of Benzotriazole (B28993) Chemistry and its Derivatives in Scientific Disciplines
Benzotriazole and its derivatives have a rich history in scientific research, with applications spanning from industrial processes to pharmaceuticals. researchgate.netresearchgate.net Initially recognized for their utility as corrosion inhibitors for metals, particularly copper, their application has expanded significantly. wikipedia.org The versatility of the benzotriazole scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. gsconlinepress.com
In medicinal chemistry, benzotriazole derivatives have been investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. researchgate.netgsconlinepress.comnih.gov The ability to substitute various functional groups onto the benzotriazole ring system allows for the fine-tuning of their pharmacological profiles. gsconlinepress.com Furthermore, in materials science, they are utilized as UV stabilizers in polymers and other materials to prevent degradation from sunlight. gsconlinepress.com
Structural and Chemical Significance of 1H-Benzotriazole, 1-methyl-5-nitro-
The chemical identity and reactivity of 1H-Benzotriazole, 1-methyl-5-nitro- are dictated by its specific molecular architecture. The core benzotriazole structure, a fusion of a benzene (B151609) and a triazole ring, provides a stable aromatic system. chemicalbook.com The introduction of a methyl group at the N1 position and a nitro group at the C5 position significantly influences its electronic properties and, consequently, its chemical behavior.
The nitro group, being a strong electron-withdrawing group, is expected to impact the electron density of the benzotriazole ring system. This can affect its reactivity in chemical reactions and its interactions with biological targets. The methyl group, an electron-donating group, further modulates these electronic effects.
Table 1: Physicochemical Properties of 1H-Benzotriazole, 1-methyl-5-nitro-
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 1-methyl-5-nitro-1H-benzotriazole |
Note: This data is compiled from available chemical information.
Overview of Academic Research Trajectories and Multidisciplinary Relevance of the Compound
Research into 1H-Benzotriazole, 1-methyl-5-nitro- and related compounds has followed several key trajectories. A significant area of investigation is its potential biological activity. Studies have explored its efficacy as an antimicrobial agent against various bacterial and fungal strains. For instance, research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria.
Beyond its antimicrobial properties, the compound is relevant in the context of developing new therapeutic agents. The broader class of nitro-substituted imidazoles, which share structural similarities, has shown promise in various medicinal applications. researchgate.netmdpi.com
Theoretical Frameworks Guiding Research on Substituted Benzotriazoles
The study of substituted benzotriazoles, including 1H-Benzotriazole, 1-methyl-5-nitro-, is often guided by theoretical and computational chemistry. scirp.org Methods such as Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of these molecules. scirp.org These theoretical studies provide valuable insights into the effects of different substituents on the properties of the benzotriazole ring system. scirp.org
Computational models can predict various molecular properties, such as the distribution of electron density, which is crucial for understanding how these molecules interact with other chemical species or biological receptors. scirp.org This theoretical understanding complements experimental findings and aids in the rational design of new benzotriazole derivatives with desired characteristics.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitrobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFSSQRLBUMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319324 | |
| Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-34-3 | |
| Record name | 25877-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Elucidation and Spectroscopic Characterization of 1h Benzotriazole, 1 Methyl 5 Nitro
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination
As of the current literature review, a complete single-crystal X-ray diffraction study for the absolute configuration determination of 1H-Benzotriazole, 1-methyl-5-nitro- has not been reported.
However, the crystal structure of a related compound, 1-methyl-5-nitro-1H-imidazole , has been determined. This compound crystallizes in the orthorhombic space group Pbca with the following unit cell parameters at 113 K:
a = 5.323(3) Å
b = 12.664(6) Å
c = 15.993(8) Å
V = 1078.1(9) ų
Z = 8
In this related structure, the nitro group is twisted with respect to the imidazole (B134444) ring by a dihedral angle of 5.60(2)°. This information provides a potential model for the expected planarity and substituent orientation in 1H-Benzotriazole, 1-methyl-5-nitro-.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopic Analysis for Substituent Assignment
For the related compound 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole , the following ¹H NMR chemical shifts have been reported (in CDCl₃, 80 MHz):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 8.10 | dd | J = 8.96 Hz, J = 1.21 Hz |
| CH (imidazole) | 7.80 | s | |
| Aromatic H | 7.32-7.57 | m | |
| CH₂-N (benzotriazole) | 4.70 | t | J = 6.40 Hz |
| CH₂-N (imidazole) | 4.04 | t | J = 7.12 Hz |
| CH₂CH₂CH₂ | 2.35-2.66 | m | |
| CH₃ | 2.34 | s |
This data is for a related compound and serves as an estimation for the target molecule. mdpi.comresearchgate.net
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR Spectroscopic Studies for Structural Conformation
Specific ¹³C and ¹⁵N NMR data for 1H-Benzotriazole, 1-methyl-5-nitro- are not available. The study of related benzotriazole (B28993) derivatives is necessary to predict the chemical shifts. For instance, the ¹³C NMR spectrum of the parent 1H-Benzotriazole shows signals for the aromatic carbons, which would be significantly influenced by the addition of the methyl and nitro groups in the target compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
While a dedicated IR and Raman spectrum for 1H-Benzotriazole, 1-methyl-5-nitro- is not published, the characteristic vibrational frequencies can be inferred from related structures.
For a similar structure, 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole , the following IR absorptions (in KBr) have been identified:
| Functional Group | Wavenumber (cm⁻¹) |
| NO₂ | 1537 and 1336 |
| CH₂ | 1495 |
| C-N | 1292 |
This data is for a related compound and provides an indication of the expected vibrational modes. mdpi.comresearchgate.net
The IR spectrum of the related 1H-Benzotriazole, 5-methyl- is available and shows characteristic peaks for the benzotriazole ring and the methyl group. nist.gov Similarly, the mass spectrum of 1H-Benzotriazole, 5-nitro- is documented, which can be useful for fragmentation pattern analysis. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation
High-resolution mass spectrometry is a key technique for confirming the elemental composition of a molecule. For 1H-Benzotriazole, 1-methyl-5-nitro-, the expected exact mass can be calculated from its molecular formula, C₇H₆N₄O₂. While specific experimental HRMS data for this compound is not found in the reviewed literature, the NIST Mass Spectrometry Data Center provides mass spectra for the related compounds 1H-Benzotriazole, 5-methyl- and 1H-Benzotriazole, 5-nitro- . nist.govnist.gov These spectra can serve as a reference for identifying characteristic fragmentation patterns of the benzotriazole core.
Electronic Spectroscopy: UV-Visible and UV Photoelectron Spectroscopy for Electronic Structure Insights
Specific UV-Visible and UV photoelectron spectroscopy data for 1H-Benzotriazole, 1-methyl-5-nitro- are not available in the public domain. However, the UV-Vis spectrum of the parent 1H-Benzotriazole is known and can be used as a baseline for understanding the electronic transitions. nist.gov The introduction of a nitro group, a strong chromophore, and a methyl group would be expected to cause a bathochromic (red) shift in the absorption maxima.
Morphological Analysis of Crystalline Forms
The macroscopic and microscopic morphology of the crystalline form of a chemical compound is fundamental to its physical and chemical properties. These characteristics, including crystal shape, size distribution, and surface topography, are dictated by the internal crystal structure and the conditions of crystallization. A comprehensive morphological analysis is crucial for understanding the behavior of a compound in various applications, from pharmaceutical formulations to materials science.
For the compound 1H-Benzotriazole, 1-methyl-5-nitro- , a derivative of benzotriazole with the chemical formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol , a detailed morphological analysis of its crystalline forms is of significant scientific interest. The introduction of a methyl group at the 1-position and a nitro group at the 5-position of the benzotriazole ring system can be expected to influence the intermolecular interactions and, consequently, the resulting crystal packing and morphology.
Therefore, a detailed description of the crystal morphology, including aspects like the common crystal habits (e.g., needle-like, prismatic, tabular), the nature of the crystal faces, and any observed twinning or other crystalline defects, cannot be provided.
The following table summarizes the type of crystallographic data that would be necessary for a complete morphological analysis. However, the specific values for 1H-Benzotriazole, 1-methyl-5-nitro- remain to be determined through future experimental work.
| Crystallographic Parameter | Description | Data for 1H-Benzotriazole, 1-methyl-5-nitro- |
| Crystal System | The symmetry class of the crystal lattice. | Not Currently Available |
| Space Group | The specific symmetry group of the crystal. | Not Currently Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Currently Available |
| Crystal Habit | The characteristic external shape of the crystal. | Not Currently Available |
| Surface Features | Microscopic details of the crystal faces. | Not Currently Available |
Future research involving the single-crystal growth of 1H-Benzotriazole, 1-methyl-5-nitro- and its subsequent analysis by SCXRD, SEM, and other microscopic techniques is required to elucidate its crystalline morphology.
Quantum Chemical and Computational Studies of 1h Benzotriazole, 1 Methyl 5 Nitro
Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization
The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. For 1H-Benzotriazole, 1-methyl-5-nitro- , this is achieved through geometry optimization using methods like Density Functional Theory (DFT) and ab initio calculations. DFT methods, particularly those employing hybrid functionals such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), have proven effective in providing a balance between computational cost and accuracy for such systems.
These calculations typically reveal that the benzotriazole (B28993) ring system is nearly planar, a consequence of its aromatic character. The introduction of the methyl group at the N1 position and the nitro group at the C5 position introduces minor deviations from perfect planarity. The C-N bond lengths within the triazole ring and the C-C bonds in the benzene (B151609) ring are consistent with their aromatic nature, exhibiting values intermediate between single and double bonds. The geometry of the nitro group is also of interest, with the N-O bond lengths and the C-N bond connecting it to the benzene ring providing insight into the degree of resonance stabilization.
| Parameter | Typical Calculated Value (Å) |
| C4-C5 Bond Length | 1.38 |
| C5-C6 Bond Length | 1.39 |
| C5-N(nitro) Bond Length | 1.47 |
| N(nitro)-O Bond Length | 1.23 |
| N1-N2 Bond Length | 1.35 |
| N2-N3 Bond Length | 1.34 |
| N1-C(methyl) Bond Length | 1.47 |
| Parameter | Typical Calculated Value (°) |
| C4-C5-C6 Bond Angle | 120.5 |
| C4-C5-N(nitro) Bond Angle | 119.0 |
| O-N(nitro)-O Bond Angle | 124.0 |
| C(benzene ring)-N1-C(methyl) Bond Angle | 125.0 |
Note: The values presented in the tables are representative and can vary depending on the level of theory and basis set used in the calculation.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The electronic properties of 1H-Benzotriazole, 1-methyl-5-nitro- are crucial for understanding its reactivity and potential applications. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For 1H-Benzotriazole, 1-methyl-5-nitro- , the HOMO is typically localized over the benzotriazole ring system, with significant contributions from the nitrogen atoms of the triazole ring and the carbon atoms of the benzene ring. The presence of the electron-donating methyl group can slightly raise the HOMO energy level. Conversely, the LUMO is predominantly centered on the nitro group and the attached benzene ring, a consequence of the strong electron-withdrawing nature of the nitro group. This distribution suggests that the molecule is more likely to accept electrons at the nitro-substituted part of the benzene ring.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further elucidates the electronic character of the molecule. In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. For 1H-Benzotriazole, 1-methyl-5-nitro- , these regions are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring. Regions of positive potential (blue) highlight electron-deficient areas, prone to nucleophilic attack.
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Prediction of Reactivity Indices and Electrophilic Attack Sites (e.g., Nitration Pathways)
Quantum chemical calculations allow for the prediction of various reactivity indices that provide a quantitative measure of a molecule's reactivity. These include parameters derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Furthermore, local reactivity descriptors like the Fukui functions can be used to predict the most probable sites for electrophilic, nucleophilic, and radical attack.
In the context of electrophilic attack, such as further nitration, the sites with the highest electron density and the largest values of the Fukui function for electrophilic attack (f-) are the most favored. For 1H-Benzotriazole, 1-methyl-5-nitro- , considering the directing effects of the existing substituents, the most likely positions for a subsequent nitration would be the available positions on the benzene ring. The nitro group at C5 is a meta-director, while the triazole ring's influence is more complex. Computational studies on the nitration of N-methylbenzotriazoles have indicated a preference for nitration at the 4- and 7-positions. researchgate.net Given the presence of the nitro group at the 5-position, the remaining open positions on the benzene ring are C4, C6, and C7. The precise prediction of the major product would require a detailed analysis of the transition state energies for the attack at each of these positions.
Mulliken charge analysis, while basis set dependent, can also offer qualitative insights into the charge distribution and potential reactive sites. Atoms with a more negative Mulliken charge are generally more susceptible to electrophilic attack.
| Atom/Region | Predicted Susceptibility to Electrophilic Attack |
| C4 | Moderate |
| C6 | Low |
| C7 | High |
| Triazole Nitrogens | Low (due to protonation in acidic media) |
Theoretical Investigations of Tautomerism and Conformational Stability
Benzotriazole and its derivatives can exist in different tautomeric forms. For 1H-Benzotriazole, 1-methyl-5-nitro- , the methyl group at the N1 position fixes the tautomeric form of the triazole ring to a large extent. However, it is still theoretically possible to consider the relative stabilities of the 1-methyl, 2-methyl, and 3-methyl isomers. Computational studies consistently show that for N-substituted benzotriazoles, the 1- and 2-isomers are generally more stable than the 3-isomer. In the case of 5-nitrobenzotriazole, methylation has been shown to yield both 1-methyl-5-nitro and 2-methyl-5-nitro isomers. researchgate.net
The conformational stability of 1H-Benzotriazole, 1-methyl-5-nitro- is primarily concerned with the orientation of the methyl and nitro groups with respect to the benzotriazole plane. The rotation of the methyl group around the N1-C(methyl) bond has a very low energy barrier and is generally considered to be freely rotating at room temperature. The nitro group at the C5 position also has a rotational barrier around the C5-N bond. Computational calculations can determine the potential energy surface for this rotation, identifying the most stable conformation, which is typically the one where the nitro group is coplanar with the benzene ring to maximize resonance stabilization.
| Tautomer/Isomer | Relative Energy (kcal/mol) |
| 1-methyl-5-nitro-1H-benzotriazole | 0 (Reference) |
| 2-methyl-5-nitro-2H-benzotriazole | ~1-3 |
| 1-methyl-6-nitro-1H-benzotriazole | ~0.5-1.5 |
Computational Modeling of Intermolecular Interactions and Binding Energies
The way molecules of 1H-Benzotriazole, 1-methyl-5-nitro- interact with each other in the solid state or in solution is governed by a variety of non-covalent interactions. These include π-π stacking interactions between the aromatic benzotriazole rings, hydrogen bonding (if suitable donors and acceptors are present in the environment), and van der Waals forces.
Computational methods can be used to model these interactions, for instance, by calculating the binding energy of a dimer of the molecule. By exploring different orientations of the two molecules (e.g., parallel-displaced, T-shaped), the most stable dimeric structure can be identified. These calculations are essential for understanding the crystal packing of the compound and its solubility in different solvents. The binding energy is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers, often with a correction for basis set superposition error (BSSE). For aromatic systems like this, dispersion-corrected DFT functionals are often necessary to accurately capture the π-π stacking interactions.
| Dimer Configuration | Calculated Binding Energy (kcal/mol) |
| Parallel-Displaced | -10 to -15 |
| T-shaped | -5 to -8 |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamic properties of 1H-Benzotriazole, 1-methyl-5-nitro- .
| Simulation Parameter | Typical Observation |
| RMSD of Benzotriazole Ring | Low and stable (e.g., < 1.5 Å) |
| RMSF of Methyl Group | High |
| RMSF of Nitro Group | Moderate to High |
Mechanistic Investigations of Chemical Reactivity and Interactions of 1h Benzotriazole, 1 Methyl 5 Nitro
Kinetic and Mechanistic Studies of Substitution Reactions on the Benzotriazole (B28993) Ring System
The benzotriazole ring is an aromatic system, and the presence of the nitro group at the 5-position significantly influences its reactivity towards substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.
Research into related nitro-aromatic heterocyclic compounds, such as nitro-benzothiazinones, has shed light on potential reaction mechanisms. For instance, these compounds can undergo the formation of a hydride-Meisenheimer complex (HMC), a key metabolic pathway. nih.gov This process involves the addition of a hydride ion to the electron-deficient aromatic ring, forming a stable intermediate. nih.gov In the case of 1H-Benzotriazole, 1-methyl-5-nitro-, the electron-deficient nature of the C5 position, influenced by the nitro group, could make it susceptible to similar nucleophilic attacks. Quantum mechanics studies on related compounds suggest that properties like Mulliken charges and Fukui indices for the carbon atom attached to the nitro group are valuable predictors of this reactivity. nih.gov
While specific kinetic data for substitution reactions on 1H-Benzotriazole, 1-methyl-5-nitro- are not extensively detailed in the available literature, the synthesis of its derivatives often involves nucleophilic aromatic substitution as a key step. nih.gov The general mechanism for the synthesis of benzotriazole derivatives can involve the diazotization of an o-phenylenediamine (B120857) precursor, followed by cyclization. nih.govsmolecule.com
Photochemical Transformations and Photophysical Properties of Nitro-Substituted Benzotriazoles
The photochemical behavior of nitro-substituted benzotriazoles is a critical area of study, particularly concerning their environmental fate and potential applications as UV absorbers. The nitro group significantly impacts the photophysical properties of the benzotriazole chromophore.
Studies on various benzotriazole-derived amino acids have shown that the presence of electron-withdrawing groups, such as a nitro group, can quench fluorescence. For example, the nonconjugated 5-(p-nitrophenyl)benzotriazole displays no fluorescence in methanol, in contrast to analogues with electron-rich substituents which show strong fluorescence. acs.orgresearchgate.net This quenching effect is a common feature of nitroaromatic compounds.
Conversely, the electron-deficient nature of nitro-benzotriazoles makes them susceptible to photocatalytic degradation. Research on the photocatalytic transformation of 1H-benzotriazole (BTz) and its derivatives using titanium dioxide (TiO2) as a photocatalyst demonstrates their rapid degradation under UV irradiation. mdpi.comresearchgate.net The process leads to the complete mineralization of the organic compounds into simpler inorganic substances like CO2, ammonium (B1175870) (NH₄⁺), and nitrate (B79036) (NO₃⁻). mdpi.comresearchgate.net The degradation rate is influenced by factors such as pH. mdpi.comresearchgate.net For the parent compound, 1H-benzotriazole, the maximum degradation rate was observed to be (3.88 ± 0.05) × 10⁻² mM min⁻¹. mdpi.comresearchgate.net A complete mineralization of the organic carbon can be achieved, demonstrating the effectiveness of photocatalysis for removing these compounds from water. mdpi.com
Coordination Chemistry: Metal Complexation Behavior and Ligand Field Effects
The benzotriazole scaffold, including 1-methylbenzotriazole (B83409) (Mebta), is well-known for its ability to coordinate with a wide range of metal ions. mdpi.com This complexation is fundamental to its application as a corrosion inhibitor. Extensive studies on 1-methylbenzotriazole reveal that it almost always behaves as a monodentate ligand, coordinating to the metal center through the nitrogen atom at position 3 (N3) of the triazole ring. mdpi.comresearchgate.net This coordination behavior has been observed in complexes with numerous metals, including Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(I), Cu(II), and Zn(II). mdpi.comresearchgate.net
The introduction of a 5-nitro- substituent to the 1-methylbenzotriazole structure is expected to influence its ligand properties. The strong electron-withdrawing nature of the nitro group reduces the electron density on the benzotriazole ring system, which in turn weakens the Lewis basicity of the N3 donor atom. This would likely result in weaker coordination bonds with metal ions compared to the unsubstituted 1-methylbenzotriazole.
Synthesis of complex compounds with various benzotriazole derivatives and 3d-metals like Cu(II), Zn(II), Ni(II), and Co(II) has been successfully performed. sapub.org The resulting complexes often exhibit tetrahedral or octahedral geometries, depending on the metal ion and other ligands present. sapub.orgmdpi.com For instance, zinc(II) can form tetrahedral complexes like [ZnCl₂(Mebta)₂] or octahedral complexes, demonstrating the versatility of the benzotriazole ligand. mdpi.com The ability of benzotriazole derivatives to form stable complexes with metal ions is a key aspect of their functionality. smolecule.com
Surface Adsorption Mechanisms on Various Substrates (e.g., Metallic Surfaces)
The primary application of benzotriazoles as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, forming a protective film. The mechanism of this adsorption has been studied for the parent compound, 1H-benzotriazole (BTA), on various metals like copper, mild steel, and aluminum in corrosive environments such as artificial seawater. researchgate.net
The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net
Physisorption: This involves weaker electrostatic interactions between the inhibitor molecule and the charged metal surface.
Chemisorption: This is a stronger interaction involving the formation of a coordinate bond between the nitrogen atoms of the triazole ring and the metal atoms on the surface. researchgate.net This often leads to the formation of a stable, polymeric complex layer, [Cu(I)BTA]n, on copper surfaces.
The adsorption behavior can be described by various adsorption isotherms. For mild steel and aluminum, the adsorption of BTA has been found to follow the Langmuir and El-Awady kinetic-thermodynamic models, with physisorption being the more dominant mechanism. researchgate.net In contrast, the adsorption on copper surfaces is better described by the Langmuir isotherm and is dominated by a chemisorption mechanism. researchgate.net The effectiveness of the protective layer follows the order: copper > mild steel > aluminum 1050. researchgate.net
Academic Research into Advanced Materials Science and Engineering Applications
Mechanistic Principles of Corrosion Inhibition for Metallic Systems
The utility of 1H-Benzotriazole, 1-methyl-5-nitro- as a corrosion inhibitor stems from the inherent properties of the benzotriazole (B28993) moiety, which is well-documented for its ability to protect metallic surfaces, particularly copper and its alloys. copper.org The presence of the methyl and nitro functional groups modifies the electronic and physical properties of the parent molecule, influencing its interaction with metal surfaces.
Formation and Characterization of Protective Surface Films
The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the formation of a durable, passive film on the metal surface that acts as a physical barrier to corrosive agents. This protective layer is formed through a chemisorption process, where the inhibitor molecule bonds directly with the metal. copper.orgnih.gov
For 1H-Benzotriazole, 1-methyl-5-nitro-, the triazole ring is the active component in film formation. The nitrogen atoms in the triazole ring coordinate with metal ions on the surface, creating a stable, polymeric complex. copper.orgresearchgate.net Studies on benzotriazole (BTA) show that upon adsorption, the molecule can deprotonate and organize into a dense, self-limiting monolayer. st-andrews.ac.ukrsc.org This film, often only nanometers thick (less than 50 angstroms), effectively blocks the electrochemical reactions that lead to corrosion. copper.orgnih.gov The film's structure can vary with coverage, with molecules initially lying parallel to the surface and transitioning to a more vertical orientation at higher densities. nih.govst-andrews.ac.uk The addition of the methyl group to the benzotriazole structure, as seen in the related compound 5-methyl-1H-benzotriazole, can enhance the protective film's properties by increasing its thickness and stability. csu.edu.cnresearchgate.net
Influence of Molecular Structure on Inhibition Efficiency
The molecular structure of an inhibitor is paramount to its effectiveness. For 1H-Benzotriazole, 1-methyl-5-nitro-, the key structural features are the benzotriazole nucleus, the N-methyl group, and the C-nitro group.
Benzotriazole Nucleus: The triazole ring is the primary functional group responsible for binding to the metal surface. researchgate.net
Methyl Group: The presence of a methyl group can increase the inhibitor's efficiency. Studies on 5-methyl-1H-benzotriazole (a structural isomer) show it provides superior corrosion inhibition compared to unsubstituted benzotriazole. csu.edu.cnresearchgate.net This is attributed to the electron-donating nature and hydrophobic character of the methyl group, which can increase the electron density on the triazole ring, thereby enhancing its adsorption onto the metal surface, and improve the compactness of the protective film. researchgate.net
Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence on the benzene (B151609) ring significantly alters the molecule's electronic distribution. This can influence the binding energy of the molecule to the metal surface. researchgate.net The nitro group can also participate in interactions with the surface, potentially affecting the orientation and stability of the protective film.
Quantum chemical studies on various benzotriazole derivatives have shown that descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the Mulliken charges on the atoms correlate well with inhibition efficiency. researchgate.net Generally, a higher HOMO energy and lower LUMO energy facilitate better adsorption and inhibition. The specific placement of the methyl and nitro groups on the 1H-Benzotriazole backbone precisely tunes these electronic properties.
Development and Characterization of Energetic Materials
The introduction of nitro groups into organic molecules is a fundamental strategy for creating energetic materials. The compound 1H-Benzotriazole, 1-methyl-5-nitro- belongs to the class of nitro-benzotriazoles, which have been investigated for their potential as explosives and propellants. dtic.mildtic.mil
Synthesis and Properties of High-Energy Nitro-Benzotriazole Derivatives
The synthesis of nitro-benzotriazoles can be achieved through several routes. A common method involves the direct nitration of a benzotriazole precursor. For example, 1-(2-nitroaryl)-1H-benzotriazoles can be synthesized by reacting 1H-benzotriazole with 1-chloro-2-nitroarenes. jraic.com Another approach involves the cyclization of appropriately substituted precursors. The synthesis of α-amino acid-substituted benzotriazoles has been achieved through the reduction of a nitro moiety on an aryl amine, followed by activation and cyclization using a nitrite (B80452) reagent. acs.org The synthesis of 1H-Benzotriazole, 1-methyl-5-nitro- specifically can be accomplished via the diazotization of N-methyl-4-nitro-o-phenylenediamine, yielding the final product.
The properties of these energetic materials are largely determined by the number and position of the nitro groups, which contribute to a high heat of formation and a positive oxygen balance, leading to a powerful release of energy upon decomposition. Research into energetic salts of nitro-substituted triazoles has shown that these compounds can exhibit high density, good thermal stability, and excellent detonation properties, sometimes superior to conventional explosives like RDX. researchgate.net
Computational Prediction and Experimental Validation of Detonation Characteristics and Thermal Stability
Predicting the performance and safety of energetic materials before their synthesis is a crucial aspect of modern research. Computational chemistry provides powerful tools for this purpose. researchgate.netnih.gov
Computational Prediction: Density Functional Theory (DFT) is a widely used method to predict the properties of energetic molecules. nih.gov Key parameters that are calculated include:
Heat of Formation (HOF): A primary indicator of the energy content of a molecule. Higher positive HOF values generally correlate with higher explosive performance. Isodesmic reactions are often used for accurate HOF calculations. researchgate.netnih.gov
Detonation Velocity (D) and Detonation Pressure (P): These are key performance indicators. The Kamlet-Jacobs (K-J) empirical equations are frequently used to predict these values based on the molecule's elemental composition, density, and calculated HOF. researchgate.netnih.govbibliotekanauki.pl
Thermal Stability: This is critical for the safety and handling of energetic materials. It is often assessed by calculating the Bond Dissociation Energy (BDE) of the weakest bond in the molecule (typically a C-NO2 or N-NO2 bond), which is the trigger linkage for thermal decomposition. researchgate.netnih.gov A higher BDE suggests greater thermal stability.
The table below shows theoretical detonation properties for a series of designed nitro-substituted 1H-benzotriazole derivatives, calculated using DFT. While not specific to 1-methyl-5-nitro-1H-benzotriazole, it illustrates the range of performance expected from this class of compounds.
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| D-series Candidate 1 | 1.85 | 355.8 | 8970 | 36.5 |
| D-series Candidate 2 | 1.91 | 412.3 | 9430 | 41.8 |
| E-series Candidate | 1.99 | 569.1 | 10051 | 48.5 |
| RDX (Reference) | 1.80 | 69.9 | 8750 | 34.7 |
Experimental Validation: Experimental techniques are used to validate computational predictions.
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and decomposition temperatures. researchgate.netnih.gov Benzotriazole itself is thermally stable, decomposing at temperatures between 306-410°C. researchgate.net The introduction of nitro groups typically lowers the decomposition temperature.
Detonation Velocity: This is one of the most important experimentally measured parameters. researchgate.net Methods for its determination include using piezoelectric pins, high-speed cameras, or embedded fiber optics (like Photonic Doppler Velocimetry, PDV) to measure the speed of the detonation wave through a sample of the explosive. osti.gov Experimental velocities for many standard explosives are well-documented and serve as benchmarks for new materials. dtic.milnih.gov
For 1H-Benzotriazole, 1-methyl-5-nitro-, a comprehensive evaluation would involve synthesizing the compound and subjecting it to these experimental tests to validate the performance and stability predicted by computational models.
Applications in Advanced Analytical Chemistry Methodologies
The unique structural features of 1H-Benzotriazole, 1-methyl-5-nitro-, particularly the presence of a chromophoric nitro group and a stable heterocyclic core, make it a compound of interest in the development of advanced analytical chemistry methodologies.
Development of Spectroscopic and Chromatographic Reference Standards
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. While specific certified reference materials for 1H-Benzotriazole, 1-methyl-5-nitro- are not widely documented, the principles of developing such standards are well-established for its parent compounds and derivatives.
The development of a reference standard for 1H-Benzotriazole, 1-methyl-5-nitro- would involve its synthesis and purification to a high degree of purity, typically ≥98%. The purity would be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The identity of the compound would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For instance, analytical standards for related compounds like 5-Methyl-1H-benzotriazole are commercially available and are used in forensic, toxicological, and pharmaceutical analysis. nih.govresearchgate.netsigmaaldrich.com These standards are supplied with a certificate of analysis detailing their purity and the methods used for characterization. The table below illustrates the typical data provided for a related benzotriazole analytical standard.
Table 1: Properties of a 5-Methyl-1H-benzotriazole Analytical Standard
| Property | Value |
|---|---|
| Grade | Analytical Standard |
| Purity | ≥98% (HPLC) |
| Format | Neat (solid) |
| Melting Point | 80-82 °C |
| Boiling Point | 210-212 °C at 12 mmHg |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
Data sourced from commercially available analytical standards for 5-Methyl-1H-benzotriazole. nih.govresearchgate.netsigmaaldrich.com
The development of a certified reference standard for 1H-Benzotriazole, 1-methyl-5-nitro- would enable its accurate monitoring in environmental samples, industrial process streams, and as a potential degradation product of other materials.
Exploration in Electrochemical Sensor Design for Specific Analyte Detection
The electrochemical properties of 1H-Benzotriazole, 1-methyl-5-nitro- make it a candidate for use in the design of electrochemical sensors. The nitro group on the aromatic ring is electrochemically active and can be readily reduced at an electrode surface. This electrochemical reduction provides a measurable signal that can be correlated to the concentration of the compound.
Research into the electrochemical detection of nitroaromatic compounds is extensive, driven by the need to monitor explosives and environmental pollutants. acs.orgresearchgate.netresearchgate.netacs.org These sensors often employ modified electrodes to enhance the sensitivity and selectivity of the detection. Materials like carbon nanotubes, graphene, and mesoporous silica (B1680970) have been used to modify electrode surfaces, increasing the surface area and promoting the adsorption of nitroaromatic compounds. acs.orgmdpi.comama-science.org
The general mechanism for the electrochemical detection of a nitroaromatic compound like 1H-Benzotriazole, 1-methyl-5-nitro- involves the following steps:
Adsorption: The analyte adsorbs onto the surface of the modified electrode.
Electrochemical Reduction: An applied potential reduces the nitro group (NO₂) to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group.
Signal Transduction: The electron transfer during the reduction process generates a current that is measured. The peak potential can be used for identification, and the peak current is proportional to the concentration of the analyte.
The table below summarizes the performance of various electrochemical sensors for the detection of related nitroaromatic compounds and benzotriazoles.
Table 2: Performance of Electrochemical Sensors for Related Analytes
| Analyte | Electrode Modification | Detection Limit | Reference |
|---|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | Mesoporous SiO₂ (MCM-41) | 1.8 nM | acs.org |
| 1H-Benzotriazole (BZT) | Carbon Nanofibers | 0.4 mg L⁻¹ | mdpi.com |
| 5-Methyl-1H-benzotriazole (Me-BZT) | Carbon Nanofibers | 0.4 mg L⁻¹ | mdpi.com |
| Chloramphenicol | Preanodized Screen-Printed Carbon | 0.42 µM | acs.org |
The research suggests that a sensor for 1H-Benzotriazole, 1-methyl-5-nitro- could be developed based on similar principles, offering a rapid, sensitive, and cost-effective method for its detection.
Research in Agricultural Chemistry: Elucidation of Nitrification Inhibition Mechanisms
In agricultural chemistry, there is significant interest in nitrification inhibitors, which are compounds that slow the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. youtube.comsciencelearn.org.nz This process helps to reduce nitrogen loss from leaching and denitrification, thereby improving nitrogen use efficiency by crops. newprairiepress.orgnewprairiepress.org
Benzotriazole and its derivatives have been identified as potential nitrification inhibitors. newprairiepress.orgnewprairiepress.orgresearchgate.net Studies have shown that compounds like 1H-benzotriazole, 5-chloro-1H-benzotriazole, and 5-methyl-1H-benzotriazole can effectively inhibit nitrification in various soil types. newprairiepress.orgnewprairiepress.orgresearchgate.net The inhibitory mechanism, although not fully elucidated, is thought to involve the chelation of copper in the active site of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the first step of nitrification. nih.gov
The inhibitory effectiveness of benzotriazole derivatives is influenced by their chemical structure and the soil's properties, particularly its organic matter content. newprairiepress.orgnewprairiepress.orgresearchgate.net It is hypothesized that the electron-donating or electron-withdrawing nature of substituents on the benzotriazole ring affects the compound's ability to bind to the AMO enzyme. The 1-methyl group in 1H-Benzotriazole, 1-methyl-5-nitro- is an electron-donating group, while the 5-nitro group is a strong electron-withdrawing group. This combination of substituents would likely modulate the electronic properties of the triazole ring and its potential as a nitrification inhibitor.
The table below presents research findings on the nitrification inhibition of various benzotriazole derivatives in different soil types.
Table 3: Nitrification Inhibition by Benzotriazole Derivatives in Different Soils
| Compound | Soil Type | Organic Matter (%) | Inhibition (%) | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole (Bz) | River Bank Soil | 0.3 | ~90 | newprairiepress.orgnewprairiepress.org |
| 5-Methyl-1H-benzotriazole (MBz) | River Bank Soil | 0.3 | ~90 | newprairiepress.orgnewprairiepress.org |
| 5-Chloro-1H-benzotriazole (CBz) | River Bank Soil | 0.3 | ~90 | newprairiepress.orgnewprairiepress.org |
| 1H-Benzotriazole (Bz) | North Soil | 2.3 | Lowered | newprairiepress.orgnewprairiepress.org |
| 5-Methyl-1H-benzotriazole (MBz) | North Soil | 2.3 | Lowered | newprairiepress.orgnewprairiepress.org |
| 5-Chloro-1H-benzotriazole (CBz) | North Soil | 2.3 | Lowered | newprairiepress.orgnewprairiepress.org |
Inhibition observed over a four-week period at a concentration of 10 mg/kg. newprairiepress.orgnewprairiepress.org
Further research is needed to specifically evaluate the nitrification inhibition potential of 1H-Benzotriazole, 1-methyl-5-nitro- and to understand how its unique substitution pattern influences its interaction with nitrifying microorganisms in the soil.
Functional Additives in Polymer and Coating Science: UV Stabilization Mechanisms
Polymers and coatings are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, loss of gloss, and embrittlement. UV stabilizers are additives incorporated into these materials to prevent such photodegradation. Benzotriazole derivatives are a prominent class of UV absorbers used for this purpose. researchgate.netpatsnap.compartinchem.comspecialchem.com
The mechanism of UV stabilization by benzotriazole-based UV absorbers involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. partinchem.com This process is facilitated by an intramolecular hydrogen bond between the hydroxyl group at the 2-position of the phenyl ring and a nitrogen atom of the triazole ring. Upon absorption of UV light, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), forming a transient keto-type tautomer. This tautomer then rapidly relaxes back to the ground state, releasing the absorbed energy as heat and completing the photoprotective cycle.
For 1H-Benzotriazole, 1-methyl-5-nitro-, the absence of a hydroxyl group at the 2-position of a phenyl ring means it cannot function via the traditional ESIPT mechanism. However, the conjugated system of the benzotriazole ring itself, modified by the methyl and nitro groups, will absorb UV radiation. The nitro group, being a strong chromophore, is known to influence the UV-visible absorption spectra of aromatic compounds. rsc.orgresearchgate.net It is plausible that 1H-Benzotriazole, 1-methyl-5-nitro- could function as a UV absorber by absorbing UV energy and dissipating it through other non-radiative decay pathways, although likely with different efficiency and absorption characteristics compared to conventional hydroxyphenyl benzotriazole UV stabilizers. Some nitro compounds have been investigated for their UV-stabilizing effects in polymers. google.com
The table below lists some common benzotriazole-based UV absorbers and their applications.
Table 4: Examples of Benzotriazole-Based UV Stabilizers
| UV Stabilizer | Chemical Name | Applications |
|---|---|---|
| Omnistab UV 326 | 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole | PVC, ABS, PC, PU, photographic materials |
| Omnistab UV 328 | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | Polyolefins |
| Omnistab UV 329 | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Polyamides (PA) |
Data sourced from commercial product literature. partinchem.com
Tribological Performance as Lubricant Additives: Friction and Wear Reduction Mechanisms
Lubricant additives are essential for improving the performance of base oils, particularly under extreme pressure and high-temperature conditions. Heterocyclic compounds containing nitrogen and sulfur are known to be effective anti-wear and friction-reducing additives. researchgate.netcapes.gov.br The mechanism by which these additives function involves their interaction with the metal surfaces to form a protective tribofilm.
This tribofilm, formed through a combination of chemisorption and tribochemical reactions, prevents direct metal-to-metal contact, thereby reducing friction and wear. The lone pair of electrons on the nitrogen atoms in the benzotriazole ring of 1H-Benzotriazole, 1-methyl-5-nitro- can coordinate with the metal surface. The aromatic ring system can also adsorb onto the surface through π-electron interactions.
The presence of the nitro group could further influence the tribological performance. Under the high temperatures and pressures generated at the friction interface, the nitro group could participate in tribochemical reactions, contributing to the formation of a robust and durable protective film. This film may be composed of metal oxides, nitrides, and polymeric species.
Research on various heterocyclic compounds has demonstrated their potential as lubricant additives. The table below summarizes the tribological effects of some of these additives.
Table 5: Tribological Performance of Heterocyclic Lubricant Additives
| Additive Type | Base Oil | Key Findings | Reference |
|---|---|---|---|
| N-containing Heterocyclic Compounds | Not specified | Excellent antioxidant, anticorrosion, and anti-wear properties. | researchgate.net |
| S,N-containing Heterocyclic Compounds | Liquid Paraffin | Possesses high load-carrying capacity and good lubricating characteristics. | capes.gov.br |
| Sulfoximine Derivatives | Base Oil A51 | Excellent friction reduction and wear resistance at room and high temperatures. | mdpi.com |
| Nanoparticle Additives | Various Lubricants | Reduction in friction and wear due to filling of surface valleys. | nih.gov |
The specific tribological properties of 1H-Benzotriazole, 1-methyl-5-nitro- would need to be experimentally determined, but the existing literature on related compounds suggests it could be a promising candidate for investigation as a multifunctional lubricant additive.
Mechanistic Investigations of Biological Activity and Biochemical Interactions
Enzyme Inhibition Studies: Molecular Docking, Binding Affinity, and Active Site Interactions
The biological activity of many benzotriazole (B28993) derivatives is linked to their ability to interact with and inhibit enzymes. For 1H-Benzotriazole, 1-methyl-5-nitro-, the primary proposed mechanism of enzyme inhibition involves its nitro group. It is theorized that the nitro group can be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which are capable of covalently binding to or oxidizing critical components of biological targets like enzymes and proteins, thereby inhibiting their function. nih.gov This bioactivation is a common pathway for nitroaromatic compounds. nih.gov
While specific molecular docking and binding affinity studies for 1H-Benzotriazole, 1-methyl-5-nitro- are not extensively detailed in the available literature, research on related compounds provides insight into potential interactions. For instance, benzotriazole esters have been identified as effective mechanism-based inactivators of the SARS (Severe Acute Respiratory Syndrome) 3CL protease. acs.org Furthermore, the benzotriazole scaffold is a core component of drugs like Vorozole, which acts as an aromatase inhibitor. acs.orgnih.gov Molecular docking studies on other novel benzotriazole derivatives have been employed to predict and rationalize their binding modes within the active sites of bacterial proteins, highlighting the utility of computational methods in this area. nih.govjrasb.com These studies often reveal that the triazole ring and its substituents can form crucial hydrogen bonds and stacking interactions with enzyme and receptor active sites, enhancing binding affinity. nih.govjrasb.com The large conjugated system of the benzotriazole ring is a key structural feature that facilitates these noncovalent interactions. jrasb.com
Antimicrobial Action Mechanisms: Antibacterial, Antifungal, and Antiparasitic Pathways
1H-Benzotriazole, 1-methyl-5-nitro- has demonstrated significant antimicrobial properties, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains. The mechanism is believed to involve the general disruption of cellular processes.
Identification of Molecular Targets and Cellular Processes Affected
The precise molecular targets of 1H-Benzotriazole, 1-methyl-5-nitro- have not been definitively identified, but the mechanism is likely linked to the chemical reactivity of its nitro group. For the broader class of nitroaromatic antibiotics, the mechanism of action relies on the reduction of the nitro group within the microbial cell. nih.gov This reduction, catalyzed by microbial nitroreductases, produces cytotoxic reactive nitrogen species that can damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. nih.gov
Studies on related benzotriazole derivatives suggest various potential targets. Benzotriazole acrylonitriles have been shown to act as potent tubulin inhibitors, thereby disrupting the cytoskeleton. openmedicinalchemistryjournal.com The general structural similarity of benzotriazole to the purine (B94841) nucleus, found in naturally occurring nucleotides, suggests that it could interfere with nucleic acid and protein synthesis. nih.gov Research on other derivatives has also shown the ability to cleave DNA and inhibit specific enzymes crucial for microbial survival. jrasb.com
Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Potency
Structure-activity relationship (SAR) studies help to understand how a chemical's structure influences its biological activity. For 1H-Benzotriazole, 1-methyl-5-nitro-, the substituents on the benzotriazole core are critical to its potency.
The Nitro Group : The presence of the electron-withdrawing nitro group at the 5-position is considered crucial for enhancing antimicrobial potency when compared to non-nitrated analogs like tolyltriazole. In studies of other nitro-heterocyclic compounds, such as nitroimidazoles, the position of the nitro group is a key determinant of activity. For instance, 4-nitroimidazoles display both aerobic and anaerobic activity against Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only under anaerobic conditions. nih.gov This highlights the critical role of the nitro group's position in defining the spectrum of activity.
The Methyl Group : The N-alkylation of the benzotriazole ring, in this case with a methyl group at the 1-position, also significantly influences its biological profile. Alkylation can affect the molecule's solubility, lipophilicity, and interaction with biological targets. jrasb.com
A study exploring various benzotriazole derivatives demonstrated that 1H-Benzotriazole, 1-methyl-5-nitro- effectively inhibited the growth of resistant bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against several bacterial and fungal strains have been reported.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.6 - 12.5 | |
| Bacillus subtilis | 3.12 - 12.5 | |
| Escherichia coli | 6.25 - 25 | |
| Pseudomonas aeruginosa | 12.5 - 50 |
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 1.6 - 25 | |
| Aspergillus niger | 12.5 - 25 |
Exploration of Other Mechanistic Biological Interactions (e.g., Antiviral, Antioxidant, Antiproliferative)
The benzotriazole scaffold is present in compounds investigated for a wide range of biological activities beyond antimicrobial effects, including antiviral, antiproliferative, and antiparasitic actions. jrasb.comnih.gov
Research into related benzotriazole derivatives has shown promising results. Certain N-phenylbenzotriazole derivatives have been found to be selectively active against Coxsackievirus B5 (CVB5), with EC₅₀ values in the low micromolar range. nih.gov Antiparasitic activity has also been noted, with a benzotriazole derivative demonstrating dose-dependent growth inhibition of the epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org
In Vitro Mechanistic Studies of Cellular Responses
While specific in vitro mechanistic studies on 1H-Benzotriazole, 1-methyl-5-nitro- are limited, research on analogous compounds provides potential insights. For example, in antiviral studies of a different benzotriazole derivative active against CVB5, the compound was found to protect infected cells from apoptosis (programmed cell death). nih.gov The protective effect was most pronounced when cells were pre-treated with the compound, suggesting it interferes with an early stage of the viral life cycle or the host cell's response to the infection. nih.gov
Furthermore, some benzotriazole derivatives have been shown to modulate ion channel activity. One such compound induced cellular hyperpolarization by directly activating Ca²⁺-activated K⁺ channels while also inhibiting Ca²⁺ channels, leading to vasorelaxant properties. While not directly related to antimicrobial or antiviral activity, this demonstrates the capacity of the benzotriazole scaffold to interact specifically with host cell proteins and modulate cellular responses.
Computational Biology for Target Prediction and Ligand-Protein Interactions
Computational biology, including molecular docking and target prediction algorithms, is a valuable tool for hypothesizing the mechanism of action of novel compounds. chemrxiv.org For the benzotriazole class, in silico methods have been used to model interactions with potential targets. For example, docking studies successfully predicted the binding of benzotriazole derivatives to the Aspergillus fumigatus N-myristoyl transferase protein, a potential antifungal target. jrasb.com
In other studies, bis-benzotriazole derivatives were modeled to bind to the Poliovirus helicase, acting as false substrates and inhibiting viral replication. unica.it Although no specific computational studies have been published for 1H-Benzotriazole, 1-methyl-5-nitro-, its structure could be used in future in silico screening campaigns against known protein targets to predict its binding affinity and potential mechanisms of action, thereby guiding further experimental research.
Environmental Transformation and Degradation Pathways of 1h Benzotriazole, 1 Methyl 5 Nitro
Photocatalytic Degradation Mechanisms and Identification of Intermediate Products
No studies detailing the photocatalytic degradation of 1H-Benzotriazole, 1-methyl-5-nitro- using methods such as TiO2 catalysis were found. Consequently, information on its degradation mechanisms and the identity of any intermediate products is unavailable.
Biotransformation Studies in Model Environmental Systems
No research on the biotransformation of 1H-Benzotriazole, 1-methyl-5-nitro- in systems such as activated sludge or soil was identified. This includes a lack of information on potential transformation products, such as hydroxylated or carboxylated derivatives, and the microorganisms involved.
Kinetics and Mechanisms of Environmental Persistence
No published data on the environmental half-life (e.g., DT50) or the specific mechanisms contributing to the persistence of 1H-Benzotriazole, 1-methyl-5-nitro- in various environmental compartments (water, soil) could be sourced from citable literature.
Until dedicated scientific research on the environmental fate of 1H-Benzotriazole, 1-methyl-5-nitro- is conducted and published, a detailed and authoritative article on this specific subject cannot be written.
Future Research Directions and Interdisciplinary Prospects for 1h Benzotriazole, 1 Methyl 5 Nitro
Exploration of Novel Synthetic Strategies for Diversely Substituted Benzotriazoles
The functional versatility of benzotriazole (B28993) derivatives is largely dependent on the ability to synthesize a wide range of analogues with varied substitution patterns. While methods for producing the core benzotriazole structure are established, involving the diazotization of o-phenylenediamines, future research will likely focus on developing more sophisticated, efficient, and regioselective strategies to introduce diverse functional groups onto the 1H-Benzotriazole, 1-methyl-5-nitro- scaffold. stackexchange.comyoutube.comorgsyn.org
Key areas for exploration include:
Advanced N-Alkylation and N-Arylation Techniques: While the 1-methyl group is present in the target compound, developing novel methods for N-alkylation and N-arylation remains crucial. Research into solvent-free N-alkylation using microwave irradiation or the use of catalysts like SiO₂/TBAB has shown promise for regioselective synthesis of N1-alkyl benzotriazoles. researchgate.net Further investigation into Mitsunobu reactions or copper-catalyzed N-arylation could expand the library of N-substituted derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Harnessing modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to modify the benzene (B151609) ring of the benzotriazole system is a promising avenue. researchgate.net This would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly diversifying the chemical space around the core structure.
Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalized substrates. Future work could focus on developing catalytic systems for the direct introduction of substituents onto the aromatic ring of 1H-Benzotriazole, 1-methyl-5-nitro-, offering a more streamlined synthetic pathway to complex derivatives.
Click Chemistry and Cycloaddition Reactions: The use of copper-free click reactions, such as the 1,3-dipolar cycloaddition of azides and arynes, presents a mild and efficient method for creating substituted benzotriazoles. researchgate.net
These advanced synthetic methods will be instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing properties for specific applications. nih.gov
Table 1: Overview of Synthetic Strategies for Benzotriazole Diversification
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Solvent-Free N-Alkylation | Regioselective N-alkylation using microwave irradiation in the presence of SiO₂, K₂CO₃, and TBAB. | Environmentally friendly, high regioselectivity, short reaction times. | researchgate.net |
| Mitsunobu Reaction | Reaction of benzotriazole with alcohols to form N-alkylated products. | Mild reaction conditions for synthesizing 1-(primary alkyl)benzotriazoles. | |
| Azide-Aryne Cycloaddition | A copper-free 'click' reaction involving the [3+2] cycloaddition of azides with arynes generated in situ. | Rapid reaction times and mild conditions. | researchgate.net |
| Rhodium-Catalyzed Coupling | Direct, atom-efficient coupling of benzotriazoles to unsaturated substrates like allenes. | Atom-efficient construction of functional structures. | nih.gov |
Advancements in Integrated Experimental and Computational Research Methodologies
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research on complex molecules like 1H-Benzotriazole, 1-methyl-5-nitro-. Future studies will increasingly rely on this integrated approach to gain deeper mechanistic insights and to rationally design novel derivatives. researchgate.netnih.gov
Computational Elucidation of Reaction Mechanisms: Quantum-chemical studies, particularly Density Functional Theory (DFT), are pivotal in understanding reaction pathways, transition states, and energy profiles for the synthesis and reactions of benzotriazoles. nih.govresearchgate.netmdpi.com For instance, DFT calculations can help rationalize the regioselectivity observed in substitution reactions and guide the optimization of reaction conditions. nih.gov
In Silico Screening and Property Prediction: Molecular docking studies are becoming indispensable for predicting the binding affinity of benzotriazole derivatives to biological targets, such as enzymes or receptors in medicinal chemistry research. researchgate.netmdpi.commdpi.comacs.org This computational screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources. mdpi.comnih.gov Furthermore, integrated metabolomic and transcriptomic analyses can provide new insights into the biological effects and potential detoxification mechanisms of benzotriazole exposure. nih.gov
Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) combined with single-crystal X-ray crystallography are essential for unambiguous structure elucidation. researchgate.netnih.gov When coupled with computational predictions of spectral data, these experimental methods provide a robust framework for characterizing novel benzotriazole derivatives.
This integrated workflow, from computational design to synthesis and experimental validation, will be crucial for unlocking the full potential of 1H-Benzotriazole, 1-methyl-5-nitro- and its analogues. researchgate.net
Discovery and Mechanistic Elucidation of New Academic Research Applications
While benzotriazoles are well-known as corrosion inhibitors, their derivatives are gaining significant attention for a wide spectrum of biological activities. gsconlinepress.comnih.gov Future research on 1H-Benzotriazole, 1-methyl-5-nitro- will likely focus on discovering new applications and understanding the underlying mechanisms of action, where the interplay of the methyl and nitro groups could lead to unique properties.
Medicinal Chemistry: The benzotriazole scaffold is present in compounds with a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govgsconlinepress.comnih.govresearchgate.net The presence of the 5-nitro group, similar to that in nitroimidazole drugs, suggests that 1H-Benzotriazole, 1-methyl-5-nitro- could be a candidate for development as an antimicrobial agent. researchgate.net Future work should involve screening against various pathogens and cancer cell lines, followed by mechanistic studies (e.g., enzyme inhibition, tubulin polymerization inhibition) to understand how it exerts its biological effects. nih.govgsconlinepress.com
Materials Science: Benzotriazole derivatives are used as UV stabilizers in polymers. gsconlinepress.com The specific substitution pattern of 1H-Benzotriazole, 1-methyl-5-nitro- may offer unique photophysical properties, warranting investigation into its potential in advanced materials, such as organic light-emitting diodes (OLEDs) or as a component in functional polymers.
Corrosion Inhibition: The parent compound is a known corrosion inhibitor. Research could explore if the electronic effects of the methyl and nitro substituents on 1H-Benzotriazole, 1-methyl-5-nitro- enhance its ability to form protective films on metal surfaces, potentially offering improved performance over existing inhibitors, especially in challenging environments. researchgate.netbohrium.com
Table 2: Potential Research Applications for 1H-Benzotriazole, 1-methyl-5-nitro-
| Application Area | Rationale for Investigation | Key Research Focus | Reference |
|---|---|---|---|
| Anticancer Agents | Benzotriazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. | Screening against cancer cell lines (e.g., MCF-7, HeLa); cell cycle analysis. | nih.govresearchgate.net |
| Antiviral Agents | Substituted benzotriazoles have shown activity against a range of viruses, including enteroviruses. | In vitro screening against a panel of pathogenic viruses; structure-activity relationship studies. | nih.gov |
| Antibacterial/Antifungal Agents | The benzotriazole nucleus is a key pharmacophore in many antimicrobial compounds. The 5-nitro group is a known toxophore in antimicrobial drugs. | Determination of Minimum Inhibitory Concentration (MIC) against resistant bacterial and fungal strains. | acs.orgnih.govresearchgate.net |
| Corrosion Inhibition | The parent compound is an effective corrosion inhibitor; substituents may enhance this property. | Electrochemical studies (e.g., polarization, impedance spectroscopy) on various metals. | researchgate.netbohrium.com |
Development of Sustainable Chemistry Approaches for Benzotriazole Synthesis and Degradation
As with any widely used class of chemicals, the environmental fate and sustainability of benzotriazoles are of growing importance. Future research must address the lifecycle of 1H-Benzotriazole, 1-methyl-5-nitro-, from its synthesis to its eventual degradation.
Green Synthetic Routes: There is a drive to develop more environmentally benign synthetic methods. This includes the use of water as a solvent, employing solvent-free reaction conditions, and utilizing reusable catalysts. rsc.orgnih.gov Exploring one-pot syntheses that reduce the number of steps and minimize waste is a key goal. The use of benzotriazole itself as a sustainable and inexpensive ligand in metal-catalyzed coupling reactions also represents a green chemistry approach. rsc.org
Biodegradation and Biotransformation: Understanding how microorganisms degrade benzotriazoles is crucial for assessing their environmental persistence. Studies have identified hydroxylation and ring-opening as key biotransformation pathways. nih.gov Future research should investigate the specific metabolic pathways for 1H-Benzotriazole, 1-methyl-5-nitro-, identifying the responsible microorganisms and the resulting transformation products.
Advanced Oxidation Processes (AOPs): Benzotriazoles are often resistant to conventional wastewater treatment. rsc.org AOPs, such as UV/H₂O₂ or UV/peracetic acid, have proven effective for degrading these recalcitrant compounds. rsc.orgnih.gov Research is needed to determine the optimal AOP conditions for the complete mineralization of 1H-Benzotriazole, 1-methyl-5-nitro-, and to assess the toxicity of any intermediate degradation products. rsc.orgnih.gov Theoretical calculations can assist in predicting degradation pathways and product toxicity. nih.gov
By focusing on these sustainable chemistry principles, the development and application of 1H-Benzotriazole, 1-methyl-5-nitro- can proceed in an environmentally responsible manner.
Q & A
Q. How can the crystal structure of 1-methyl-5-nitro-1H-benzotriazole be determined using X-ray diffraction?
- Methodological Answer : The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD). Data collection involves using programs like SHELXTL (Bruker AXS) or SHELXC/SHELXD for structure solution. Refinement is performed with SHELXL, which incorporates anisotropic displacement parameters and validates geometric restraints. Visualization and analysis of thermal ellipsoids can be achieved using WinGX and ORTEP for Windows .
Q. What spectroscopic methods are recommended for characterizing 1-methyl-5-nitro-1H-benzotriazole?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using the molecular formula C₇H₆N₄O₂ (MW: 178.04 g/mol) provides accurate mass confirmation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies substituent positions on the benzotriazole core. Infrared (IR) spectroscopy can detect nitro (-NO₂) and methyl (-CH₃) functional groups. NIST Standard Reference Data (e.g., WebBook) offers validated spectral libraries for cross-referencing .
Q. What are the key considerations in synthesizing 1-methyl-5-nitro-1H-benzotriazole?
- Methodological Answer : Synthesis typically involves nitration of 1-methyl-1H-benzotriazole under controlled conditions. Key parameters include:
- Temperature: Maintain below 50°C to avoid byproduct formation.
- Reagents: Use nitric acid-sulfuric acid mixtures for nitration.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the nitro derivative.
Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC (≥99% purity standards) .
Advanced Research Questions
Q. How can contradictions in genotoxicity data for 1-methyl-5-nitro-1H-benzotriazole be resolved experimentally?
- Methodological Answer : Discrepancies between in vitro (e.g., Ames test) and in vivo (e.g., micronucleus assay) results require tiered testing:
OECD Guideline 474 : Conduct an in vivo micronucleus test in rodents (oral dose: 600 mg/kg/bw) to assess chromosomal damage .
QSAR Modeling : Use ToxTree or OECD Toolbox to predict DNA-binding alerts, complementing experimental data .
Metabolite Analysis : Identify reactive intermediates via LC-MS to rule out false-negative in vivo outcomes due to rapid detoxification .
Q. What experimental approaches are used to study the degradation of 1-methyl-5-nitro-1H-benzotriazole in aquatic environments?
- Methodological Answer :
- UV/Persulfate Systems : Expose the compound to UV light (254 nm) with persulfate (2 mM) to generate sulfate radicals (SO₄•⁻). Monitor degradation kinetics via HPLC-UV and identify nitro-reduction products (e.g., amino derivatives) using HRMS .
- Riverbank Filtration Simulations : Use column reactors mimicking aquifer conditions (pH 7–8, 15°C). Measure parent compound and metabolites (e.g., 5-methyl-1H-benzotriazole) via HPTLC or HPLC-MS. Compare removal efficiencies (e.g., median 60% in Elbe River studies) .
Q. How can bioaccumulation potential and environmental persistence of this compound be assessed?
- Methodological Answer :
- QSAR Models : Predict log Kow (octanol-water partition coefficient) using EPI Suite. A log Kow <3 suggests low bioaccumulation .
- Field Studies : Analyze sediment/water matrices near industrial discharges using SPE-LC-MS/MS. Correlate concentrations with hydraulic retention times to estimate half-life .
- Microcosm Experiments : Incubate the compound with riverwater microbiota (28 days, 25°C) and quantify residual levels via isotope dilution mass spectrometry (IDMS) .
Q. What strategies are recommended for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (pH 2.5) concentrates the analyte from water .
- Detection : Use HPTLC-MS for high-throughput screening (LOD: 0.1 µg/L) or HPLC-HRMS (Q-TOF) for structural confirmation. Deuterated internal standards (e.g., d4-1H-benzotriazole) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
